6-Fluoro-4-isochromanone
Description
Significance of Fluorinated Heterocyclic Scaffolds in Organic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the structure of many biologically active molecules, including a vast number of pharmaceuticals. When a fluorine atom is introduced into these cyclic structures, it imparts unique properties that are highly desirable in medicinal chemistry. The high bond strength of the carbon-fluorine bond contributes to increased metabolic stability, prolonging the half-life of a drug. tandfonline.com Furthermore, the presence of fluorine can modulate the acidity or basicity of nearby functional groups and alter the molecule's conformation, which can lead to more potent and selective interactions with target proteins. tandfonline.comresearchgate.net The strategic placement of fluorine can also enhance a compound's ability to cross biological membranes by modulating its lipophilicity. rsc.orgcore.ac.uk Consequently, it is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine. rsc.org
The synthesis of fluorinated heterocycles can be approached in two main ways: by starting with a fluorinated building block or by introducing fluorine at a later stage in the synthetic sequence, a strategy known as late-stage fluorination. tandfonline.com A variety of fluorinating agents are available to organic chemists, enabling the introduction of fluorine through nucleophilic, electrophilic, or radical pathways. rsc.org
Overview of Isochromanone Derivatives in Contemporary Research
Isochromanones are a class of bicyclic lactones that have demonstrated a wide range of biological activities. researchgate.net The isochromanone core structure is found in a number of natural products and has served as a versatile template for the synthesis of new therapeutic agents. Research has shown that isochromanone derivatives can exhibit anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ai They have also been investigated as enzyme inhibitors and receptor agonists. ontosight.ainih.gov
The biological activity of isochromanone derivatives can be fine-tuned by modifying the substituents on the aromatic and heterocyclic rings. This structure-activity relationship (SAR) is a key area of investigation in medicinal chemistry, as it allows for the optimization of a compound's potency and selectivity for a particular biological target. researchgate.netnih.gov For instance, studies have explored how different substituents on the isochromanone scaffold influence its antiproliferative activity and lipophilicity. ingentaconnect.com
Rationale for Dedicated Academic Investigation of 6-Fluoro-4-isochromanone
The compound this compound represents a confluence of the advantageous properties of both fluorinated heterocycles and isochromanone derivatives. The introduction of a fluorine atom at the 6-position of the isochromanone ring system is expected to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities or enhanced therapeutic potential.
While extensive research has been conducted on various isochromanone derivatives nih.govcolab.wsnih.gov, the specific properties and potential applications of this compound remain a focused area of academic inquiry. The rationale for its dedicated investigation lies in the potential for this compound to serve as a valuable building block in the synthesis of more complex molecules with unique biological profiles. For example, a related compound, 6-Fluoro-4-chromanone, has been utilized as an internal standard in analytical chemistry. sigmaaldrich.com The systematic study of this compound, including its synthesis, chemical reactivity, and biological evaluation, is crucial for unlocking its full potential in areas such as drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-isochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJRDMLDGKRMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=O)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344889-17-3 | |
| Record name | 6-fluoro-3,4-dihydro-1H-2-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Fluoro 4 Isochromanone and Its Functionalized Derivatives
Development of the Isochromanone Ring System with Fluorine Incorporation
The introduction of a fluorine atom onto the isochromanone core can be achieved at various stages of the synthesis. Strategies include the direct fluorination of a pre-formed isochromanone ring system or the use of fluorine-containing starting materials that are then elaborated to the target heterocycle.
Strategies for Direct Fluorination of Isochromanone Precursors
Direct fluorination of an existing isochromanone precursor represents an atom-economical approach to 6-fluoro-4-isochromanone. Electrophilic fluorination is the most common method for the direct introduction of fluorine into aromatic and carbonyl compounds. wikipedia.org A variety of electrophilic fluorinating reagents, often containing a nitrogen-fluorine (N-F) bond, have been developed for this purpose. wikipedia.orgchimia.ch
One of the most widely used and versatile electrophilic fluorinating agents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor™. nih.gov This reagent is an air-stable, non-toxic solid that can effect the fluorination of a wide range of nucleophiles, including enolates, enol ethers, and electron-rich aromatic rings. nih.govorganic-chemistry.org The direct fluorination of 4-isochromanone could potentially be achieved by first generating the corresponding enolate or silyl (B83357) enol ether, followed by quenching with an electrophilic fluorine source like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI).
Alternatively, direct C-H fluorination of the aromatic ring of a suitable isochromanone precursor is a potential, though challenging, route. Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the selective introduction of fluorine into aromatic systems. nih.govresearchgate.net This approach typically involves a directing group to control the regioselectivity of the fluorination.
| Reagent | Description | Potential Application |
| Selectfluor™ (F-TEDA-BF₄) | A cationic electrophilic fluorinating agent. | Fluorination of enolates or silyl enol ethers of 4-isochromanone. |
| N-Fluorobenzenesulfonimide (NFSI) | A neutral electrophilic fluorinating agent. | Alternative to Selectfluor for the fluorination of isochromanone precursors. |
| Elemental Fluorine (F₂) | Highly reactive and non-selective, requiring specialized equipment. | Less practical for laboratory-scale synthesis of this compound. |
Nucleophilic Aromatic Substitution in Pre-functionalized Aromatic Systems
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the formation of aryl-fluorine bonds. chemistrysteps.commasterorganicchemistry.com This strategy involves the displacement of a suitable leaving group from an aromatic ring by a nucleophilic fluoride (B91410) source. For the synthesis of this compound, this would typically involve a precursor with a good leaving group, such as a nitro group or a halogen, at the 6-position of the developing isochromanone skeleton.
The SNAr reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In the context of a 4-isochromanone precursor, the carbonyl group at the 4-position would act as an activating electron-withdrawing group.
A plausible synthetic route could commence with a 2-methylbenzoic acid derivative bearing a leaving group (e.g., chlorine, bromine, or a nitro group) at the 5-position (which will become the 6-position of the isochromanone). This starting material can be elaborated to the isochromanone ring system, followed by the key SNAr reaction using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent.
| Leaving Group | Activating Group(s) | Nucleophile |
| -NO₂ | Carbonyl at C-4 | KF, CsF |
| -Cl, -Br, -I | Carbonyl at C-4 | KF, CsF |
Palladium-Catalyzed Decarboxylative Acylation Routes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While a direct palladium-catalyzed decarboxylative acylation to form the isochromanone ring of this compound has not been explicitly reported, related methodologies suggest its feasibility. For instance, palladium-catalyzed acylation reactions of arylboronic acids have been developed for the synthesis of ketones.
A hypothetical route could involve the coupling of a suitably functionalized and fluorinated aromatic precursor with a partner that provides the remaining atoms for the isochromanone ring. The evolution of palladium-catalyzed fluorination of aryl electrophiles has seen significant advances, particularly with the design of new biaryl monophosphine ligands that facilitate C-F reductive elimination from palladium(II) centers. nih.gov
Asymmetric Synthesis of Chiral Fluorinated Isochromanone Derivatives
The development of enantioselective methods for the synthesis of chiral isochromanones is of high importance due to the prevalence of these stereogenic centers in biologically active molecules. The introduction of fluorine adds another layer of complexity and potential for stereoelectronic effects that can be exploited in asymmetric catalysis.
Chiral Catalyst Systems for Enantioselective Isochromanone Formation
A variety of chiral catalyst systems have been developed for the asymmetric synthesis of isochromanones and related heterocyclic structures. These include organocatalysts and chiral Lewis acid catalysts. organic-chemistry.org For instance, a highly stereoselective one-pot intramolecular Mannich reaction using a secondary amine catalyst provides access to 4-aminoisochromanones with excellent cis-stereoselectivity and high enantiomeric excess. organic-chemistry.org While this specific reaction leads to an amino-substituted product, the underlying principle of using a chiral organocatalyst to control the stereochemistry of ring formation could be adapted to the synthesis of this compound derivatives.
Chiral Brønsted acids have also been shown to be effective catalysts in asymmetric synthesis. ims.ac.jp These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.
Carboxylic Oxonium Ylide Trapping and Aldol (B89426) Cascade Reactions
A particularly elegant and efficient method for the asymmetric synthesis of isochromanone derivatives involves the trapping of carboxylic oxonium ylides followed by an aldol cascade reaction. nih.gov This methodology utilizes a bimetallic relay catalytic system, typically combining an achiral dirhodium salt and a chiral N,N'-dioxide-metal complex.
The reaction proceeds through the formation of a rhodium carbene from an α-diazoketone. This carbene then undergoes an O-H insertion with a ketoacid to form a carboxylic oxonium ylide. nih.gov This reactive intermediate is then trapped intramolecularly in an aldol cyclization reaction, which is rendered enantioselective by the chiral Lewis acid catalyst. This cascade process allows for the construction of the isochromanone core with the concomitant creation of vicinal stereocenters with high enantioselectivity.
The application of this methodology to a fluorinated ketoacid precursor would provide a direct and efficient route to chiral this compound derivatives. The robustness of this catalytic system suggests that it would be tolerant of the fluorine substituent on the aromatic ring.
| Catalytic System | Key Intermediate | Transformation |
| Rh(II)/Chiral N,N'-dioxide-Metal Complex | Carboxylic Oxonium Ylide | O-H Insertion/Aldol Cascade |
Dinuclear Zinc-Catalyzed Michael/Transesterification Tandem Reactions
The enantioselective synthesis of complex molecular architectures from simple precursors is a cornerstone of modern organic chemistry. Dinuclear zinc catalysts have emerged as powerful tools in this endeavor, facilitating a variety of asymmetric transformations. rsc.orgacs.org These catalysts, often derived from ligands like ProPhenol, create a chiral environment where two zinc centers work in concert, one acting as a Brønsted base and the other as a Lewis acid. acs.orgnih.gov This dual activation model is particularly effective in promoting tandem reactions, where multiple bond-forming events occur in a single operation.
A notable application of this strategy is the Michael/transesterification tandem reaction to construct spiro[indanone-2,3′-isochromane-1-one] derivatives. rsc.orgresearchgate.net While the direct synthesis of this compound using this specific tandem reaction has not been explicitly detailed in the reviewed literature, the underlying principles and demonstrated scope suggest its potential applicability. The reaction typically involves the addition of a nucleophile, such as an α-hydroxy indanone, to an electrophile like an ortho-ester chalcone (B49325). rsc.orgnih.gov
The proposed catalytic cycle for a similar transformation begins with the deprotonation of the α-hydroxy ketone by the dinuclear zinc complex, forming a catalytically active species. nih.gov The ortho-ester chalcone then coordinates to the two zinc atoms. This coordination orients the substrate for a highly stereoselective Michael addition, leading to the formation of a new carbon-carbon bond. rsc.orgnih.gov Following the Michael addition, an intramolecular transesterification takes place, resulting in the formation of the isochromanone ring and regeneration of the catalyst. rsc.orgnih.gov This tandem process allows for the construction of complex spirocyclic systems with high diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net
The success of these reactions is highly dependent on the structure of the chiral ligand and the nature of the substrates. For instance, α-hydroxy indanones have been shown to be effectively activated by the dinuclear zinc catalytic system. rsc.org The presence of halogen substituents, including fluorine, on the aromatic rings of the substrates is generally well-tolerated in other dinuclear zinc-catalyzed reactions, often leading to products with high enantiomeric excess. acs.orgnih.gov This suggests that a suitably designed ortho-ester chalcone bearing a fluorine atom at the desired position could potentially be employed to generate fluorinated isochromanone derivatives.
Table 1: Key Features of Dinuclear Zinc-Catalyzed Tandem Reactions
| Feature | Description | Reference |
| Catalyst Type | Chiral Dinuclear Zinc Complex | rsc.orgacs.org |
| Reaction Type | Michael/Transesterification Tandem | rsc.orgresearchgate.net |
| Key Intermediates | Zinc-alkoxide, Coordinated Chalcone | nih.gov |
| Stereocontrol | High Diastereo- and Enantioselectivity | rsc.orgresearchgate.net |
| Substrate Scope | α-Hydroxy Ketones, ortho-Ester Chalcones | rsc.orgnih.gov |
Metal-mediated Asymmetric Cyclization Reactions
Metal-mediated asymmetric cyclization represents a powerful strategy for the synthesis of chiral heterocyclic compounds, including isochromanones. The introduction of fluorine atoms into these structures can significantly influence their biological and physicochemical properties. nih.gov While a broad range of metal catalysts have been employed for asymmetric transformations, the specific application to this compound is an area of ongoing research.
One approach to asymmetric cyclization involves the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The nature of the metal, the ligand, and the reaction conditions are all crucial factors in achieving high enantioselectivity. For instance, the design of fluorinated ligands has been shown to enhance the stereodiscriminating ability of metal catalysts in various asymmetric reactions. nih.gov
A relevant example, though not directly producing this compound, is the synthesis of functionalized 3-isochromanones through a metal-free intramolecular alkoxylation-initiated cascade cyclization. rsc.org This reaction proceeds via a stereocontrolled rsc.orgrsc.org rearrangement utilizing a traceless chiral directing group, highlighting the potential for achieving asymmetry in isochromanone synthesis. rsc.org
Furthermore, dinuclear zinc catalysts have been successfully used in the asymmetric Friedel–Crafts alkylation/cyclization of 3-aminophenols with α,α-dicyanoolefins to produce chiral 2-amino-4H-chromenes. rsc.org This demonstrates the capability of such catalytic systems to effect asymmetric C(sp²)–H functionalization and cyclization, a strategy that could potentially be adapted for the synthesis of fluorinated isochromanones.
The development of metal-catalyzed asymmetric methods for the synthesis of this compound would likely involve the cyclization of a precursor molecule containing a fluorine substituent on the aromatic ring. The choice of metal catalyst and chiral ligand would be critical to controlling the enantioselectivity of the ring-closing step.
Application of Chiral Hypervalent Iodine(III) Reagents in Isochromanone Synthesis
Hypervalent iodine compounds have gained significant traction in organic synthesis as versatile and environmentally benign reagents. nih.govnih.gov Their reactivity often mirrors that of transition metals, enabling a wide array of transformations, including oxidative cyclizations. nih.gove-bookshelf.de The development of chiral hypervalent iodine reagents has opened up new avenues for asymmetric synthesis, allowing for enantioselective transformations that were previously challenging to achieve. researchgate.netresearchgate.netepa.gov
The synthesis of biologically relevant isochromanone scaffolds has been accomplished using λ³-iodanes. rsc.orgcardiff.ac.uk One notable example is the enantioselective oxyarylation of internal alkenes, which proceeds through a hypervalent iodine-mediated mechanism. rsc.orgcardiff.ac.uk In this process, a lactate-based chiral iodine(III) reagent reacts selectively with one enantiotopic face of the olefin, inducing the formation of a cyclized product. rsc.orgcardiff.ac.uk This strategy could potentially be adapted for the synthesis of this compound by employing a suitably substituted alkene precursor.
The general mechanism for such transformations involves the activation of a substrate by the chiral hypervalent iodine reagent, followed by an intramolecular nucleophilic attack to form the heterocyclic ring. The chirality of the iodine reagent is transferred to the product during this process, resulting in an enantioenriched product. The design of the chiral ligand attached to the iodine center is crucial for achieving high levels of stereocontrol. researchgate.net
While the direct application of chiral hypervalent iodine(III) reagents to the synthesis of this compound is not extensively documented, the existing literature provides a strong foundation for the development of such methodologies. The ability of these reagents to mediate intramolecular cyclizations, coupled with the increasing sophistication of chiral ligand design, suggests that this is a promising area for future research.
Table 2: Chiral Hypervalent Iodine(III) Reagents in Asymmetric Synthesis
| Reagent/Catalyst Feature | Description | Reference |
| Reagent Type | Chiral λ³-Iodanes | rsc.orgcardiff.ac.uk |
| Reaction Type | Enantioselective Oxyarylation, Cyclization | researchgate.netrsc.orgcardiff.ac.uk |
| Chirality Source | Chiral ligands attached to the iodine center (e.g., lactate-based) | rsc.orgcardiff.ac.uk |
| Key Advantage | Metal-free, environmentally benign alternative | nih.govnih.gov |
Photocatalyzed Synthetic Approaches to Fluorinated Isochromanones
Visible-Light-Induced Transformations for Isochromanone Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. mdpi.comresearchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single-electron transfer processes. The application of photocatalysis to the synthesis of isochromanones, including fluorinated derivatives, offers a green alternative to traditional synthetic methods. beilstein-journals.orgnih.gov
One successful strategy for the photocatalyzed synthesis of isochromanones involves the reaction of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with various alkenes. beilstein-journals.orgnih.gov This reaction proceeds in good yields and is thought to occur via a photo-Meerwein arylation–addition mechanism. beilstein-journals.orgnih.gov The process begins with the photoinduced generation of an aryl radical from the diazonium salt. This radical then adds to the alkene, forming a new carbon-carbon bond and a subsequent carbocationic intermediate. beilstein-journals.org Intramolecular trapping of this intermediate by the ester group leads to the formation of the isochromanone ring. beilstein-journals.org
While the synthesis of this compound via this specific method has not been explicitly reported, the general applicability of the reaction to a range of substituted diazonium salts and alkenes suggests its potential for accessing fluorinated analogues. The incorporation of a fluorine atom on the benzenediazonium (B1195382) salt precursor would be a straightforward way to introduce this functionality into the final isochromanone product.
Furthermore, visible-light-induced cascade radical fluoroalkylation/cyclization reactions have been developed for the synthesis of related chromone (B188151) and chroman-4-one derivatives. nih.govrsc.orgresearchgate.net These reactions often employ an iridium-based photocatalyst and a fluoroalkyl source to generate a fluoroalkyl radical. nih.govrsc.org This radical then participates in a cascade process involving addition to an alkene and subsequent cyclization to form the heterocyclic product. nih.govrsc.org Adapting such a strategy to suitable precursors could provide a viable route to fluorinated isochromanones.
Radical Processes in Photocatalytic Fluoroisochromanone Formation
Radical fluorination has become an increasingly important method for the synthesis of organofluorine compounds. wikipedia.org Photocatalysis provides a mild and efficient means of generating carbon-centered radicals, which can then be trapped by a fluorine atom source to form a new carbon-fluorine bond. wikipedia.org This strategy is particularly attractive for the synthesis of fluorinated heterocycles like this compound.
The general mechanism for a photocatalytic radical fluorination process involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer with a suitable precursor to generate a carbon-centered radical. This radical intermediate can then react with a fluorine atom transfer agent, such as an N-F reagent, to form the desired fluorinated product. wikipedia.org
In the context of fluoroisochromanone synthesis, a plausible strategy would involve the photocatalytic generation of a radical at a specific position of an isochromanone precursor, followed by fluorination. For instance, a C-H bond at the 6-position of a pre-formed isochromanone could potentially be targeted for radical functionalization. Alternatively, a radical cyclization approach, similar to those used for chroman-4-ones, could be employed where a fluorine-containing radical is generated and then undergoes cyclization to form the fluorinated isochromanone ring system. researchgate.net
The success of such a process would depend on several factors, including the choice of photocatalyst, the radical precursor, the fluorine source, and the reaction conditions. The development of new and more efficient fluorine atom transfer reagents has been a key driver in the advancement of radical fluorination methodologies. wikipedia.org
Cascade and One-Pot Reactions for Diversified Fluoroisochromanone Libraries
Cascade and one-pot reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, without the need for isolation of intermediates. nih.govmdpi.com These approaches are particularly valuable for the rapid generation of libraries of structurally diverse compounds, which is essential for drug discovery and materials science. nih.govmdpi.com The application of these principles to the synthesis of fluorinated isochromanones can provide access to a wide range of derivatives for biological screening and other applications.
A potential one-pot strategy for the synthesis of fluorinated isochromanones could involve a sequence of reactions such as a Knoevenagel condensation, followed by a Michael addition and an electrophilic fluorination. chimia.ch For example, a reaction between a substituted benzaldehyde (B42025) and a β-ketoester could generate an intermediate that undergoes intramolecular cyclization and subsequent fluorination to yield the desired product. The stereoselectivity of such a process could be controlled through the use of an organocatalyst. nih.govmdpi.com
Another approach could involve a multicomponent reaction where three or more starting materials are combined in a single pot to generate the isochromanone core. nih.gov For instance, a reaction involving a 3-formylchromone, a heterocyclic ketene (B1206846) aminal, and an amidine hydrochloride has been used to construct highly functionalized 5H-chromeno[4,3-d]pyrimidines via a cascade process. rsc.org A similar multicomponent strategy could potentially be designed for the synthesis of fluorinated isochromanones.
The development of cascade reactions for the synthesis of isochromanone derivatives has also been reported, such as the asymmetric synthesis of isochromanones via the trapping of carboxylic oxonium ylides followed by an aldol cascade. rsc.org The integration of a fluorination step into such a cascade would be a powerful method for generating enantiomerically enriched fluorinated isochromanones.
The key to designing successful cascade and one-pot reactions for the synthesis of diversified fluoroisochromanone libraries lies in the careful selection of starting materials and reaction conditions to ensure that the desired sequence of transformations occurs selectively and in high yield.
Investigations into the Chemical Reactivity and Reaction Mechanisms of 6 Fluoro 4 Isochromanone
Nucleophilic Reactivity of Isochromanone Lactone Enolates
The presence of a proton at the C-3 position of the isochromanone ring allows for the formation of a lactone enolate under basic conditions. This enolate is a potent nucleophile, and its reactivity is a key aspect of the functionalization of the isochromanone core.
Quantitative Studies of Nucleophilicity (e.g., Mayr–Patz Equation)
The nucleophilicity of isochromanone enolates can be quantitatively assessed using the Mayr-Patz equation, which relates the second-order rate constant (k₂) of a reaction to the nucleophilicity parameter (N) of the nucleophile and the electrophilicity parameter (E) of the electrophile: log k₂ = s(N + E), where 's' is a nucleophile-specific sensitivity parameter. nih.govprinceton.edunih.gov
The introduction of a fluorine atom at the 6-position is expected to influence the nucleophilicity of the corresponding enolate. The electron-withdrawing inductive effect of fluorine would likely decrease the electron density at the C-3 carbanionic center of the enolate. This would result in a lower N value for the enolate of 6-fluoro-4-isochromanone compared to the unsubstituted isochromanone enolate, rendering it a slightly weaker nucleophile.
Table 1: Predicted Effect of 6-Fluoro Substituent on the Nucleophilicity of Isochromanone Enolate
| Compound | Substituent | Expected Relative Nucleophilicity (N value) | Rationale |
| 3-Isochromanone (B1583819) Enolate | H | Baseline | Reference compound. |
| This compound Enolate | 6-F | Lower | The electron-withdrawing inductive effect of fluorine reduces the electron density of the enolate, thereby decreasing its nucleophilicity. |
Michael Addition Reactions of Fluorinated Isochromanone Enolates
The enolate of isochromanone readily participates in Michael addition reactions, a conjugate addition to α,β-unsaturated carbonyl compounds. acs.orgacs.orgchemrevlett.com This reaction is a powerful tool for carbon-carbon bond formation. Studies on the parent 3-isochromanone have demonstrated its successful Michael addition to various acceptors, including chalcones. nih.govacs.orgacs.org
For this compound, the corresponding enolate is expected to undergo Michael additions in a similar fashion. However, the anticipated lower nucleophilicity of the fluorinated enolate may necessitate slightly more forcing reaction conditions, such as stronger bases or longer reaction times, to achieve comparable yields to the unsubstituted analogue. The general mechanism involves the formation of the enolate, followed by its attack on the β-carbon of the Michael acceptor. researchgate.net
Table 2: Representative Michael Acceptors for Isochromanone Enolates
| Michael Acceptor | Product Type | Reference |
| Chalcones | 1,5-Dicarbonyl compounds | nih.govacs.org |
| α,β-Unsaturated Esters | γ-Keto esters | chemrevlett.com |
| α,β-Unsaturated Nitriles | γ-Keto nitriles | chemrevlett.com |
Electrophilic Reactivity of the Carbonyl and Aromatic Moieties
The electrophilic character of this compound is centered on its carbonyl group and the aromatic ring. The fluorine substituent is expected to enhance the electrophilicity of these sites.
Functionalization via Aldol (B89426) Reactions
The carbonyl group at C-4 of this compound can act as an electrophile in aldol reactions. wikipedia.orgorganic-chemistry.org In the presence of a strong base, another enolizable ketone or aldehyde can form an enolate that subsequently attacks the C-4 carbonyl of the isochromanone. The electron-withdrawing fluorine atom on the aromatic ring would likely increase the partial positive charge on the C-4 carbonyl carbon, making it more susceptible to nucleophilic attack and thus potentially accelerating the rate of the aldol addition. rsc.orgresearchgate.net
A crossed aldol reaction between this compound and a simple ketone like acetone, for instance, would be expected to yield a β-hydroxy ketone adduct. Subsequent dehydration could lead to the formation of an α,β-unsaturated ketone. libretexts.org
Oxidation and Aromatization Pathways
The isochromanone ring system can undergo oxidation reactions. For instance, oxidation of the benzylic C-1 position could lead to the formation of an isochroman-1,4-dione (B1610725) derivative. acs.org The presence of the electron-withdrawing fluorine atom might influence the susceptibility of the aromatic ring to oxidative degradation under harsh conditions.
Aromatization of the dihydropyranone ring to form a coumarin-like structure is another potential transformation, although this would require more significant structural rearrangement and is less commonly observed for isochromanones compared to dihydrocoumarins. rsc.org Specific studies on the oxidation and aromatization of this compound are needed to fully elucidate these pathways.
Knoevenagel Condensation Studies
The Knoevenagel condensation involves the reaction of a carbonyl group with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.compurechemistry.org The C-4 carbonyl of this compound could potentially undergo a Knoevenagel condensation with reagents such as malononitrile (B47326) or ethyl cyanoacetate. acs.orgrsc.org
The enhanced electrophilicity of the C-4 carbonyl due to the 6-fluoro substituent would be expected to favor this reaction. The product of such a condensation would be an α,β-unsaturated system at the C-4 position of the isochromanone ring. The reaction typically proceeds through a β-hydroxy intermediate, which then dehydrates to form the final conjugated product. purechemistry.org
Table 3: Potential Active Methylene Compounds for Knoevenagel Condensation with this compound
| Active Methylene Compound | Expected Product Feature |
| Malononitrile | Dicyanomethylene group at C-4 |
| Ethyl Cyanoacetate | Cyano(ethoxycarbonyl)methylene group at C-4 |
| Diethyl Malonate | Di(ethoxycarbonyl)methylene group at C-4 |
Ring-Opening and Ring-Expansion Reactions of this compound
The inherent strain in the lactone ring of this compound, coupled with the influence of the fluorine substituent on the aromatic ring, makes it a candidate for various ring-opening and ring-expansion reactions. These transformations are pivotal in synthesizing a diverse array of heterocyclic compounds.
Reactions with Nitrogen-Containing Nucleophiles and Formation of Isoquinolones
The reaction of lactones with nitrogen-containing nucleophiles, such as primary amines and ammonia, is a well-established method for the synthesis of lactams. In the case of this compound, this reaction would proceed via a nucleophilic acyl substitution mechanism. The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the lactone, leading to the formation of a tetrahedral intermediate. Subsequent ring opening and dehydration would yield the corresponding N-substituted isoquinolone.
The fluorine atom at the 6-position is expected to influence the reactivity of the isochromanone ring. Its electron-withdrawing nature can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack. This enhanced reactivity can be advantageous in the synthesis of isoquinolone derivatives. The general transformation is a key step in the synthesis of various biologically active molecules.
A representative reaction scheme is presented below:
Scheme 1: General Reaction of this compound with a Primary Amine
this compound reacts with a primary amine (R-NH₂) in the presence of heat or a suitable catalyst.
The reaction proceeds through a ring-opening aminolysis mechanism.
The final product is a 6-fluoro-2-substituted-2,3-dihydro-1H-isoquinolin-1-one.
While specific experimental data for the reaction of this compound with various nitrogen nucleophiles is not extensively documented in publicly available literature, the expected outcomes can be tabulated based on the known reactivity of similar isochromanone systems.
Table 1: Predicted Products from the Reaction of this compound with Various Nitrogen Nucleophiles
| Nitrogen Nucleophile | Predicted Product | Reaction Conditions |
| Ammonia (NH₃) | 6-Fluoro-2,3-dihydro-1H-isoquinolin-1-one | High temperature and pressure |
| Methylamine (CH₃NH₂) | 6-Fluoro-2-methyl-2,3-dihydro-1H-isoquinolin-1-one | Heating in a suitable solvent |
| Aniline (C₆H₅NH₂) | 6-Fluoro-2-phenyl-2,3-dihydro-1H-isoquinolin-1-one | Catalytic acid or base, heating |
| Hydrazine (N₂H₄) | 6-Fluoro-2-amino-2,3-dihydro-1H-isoquinolin-1-one | Mild heating in an alcoholic solvent |
This table presents predicted products based on established chemical principles for isochromanone reactivity, in the absence of specific experimental data for the 6-fluoro derivative.
Studies on Cationic Ring Opening Polymerization
Cationic ring-opening polymerization (CROP) is a significant method for the synthesis of polyesters from lactones. The mechanism typically involves the activation of the monomer by a cationic initiator, followed by the nucleophilic attack of another monomer molecule on the activated species, leading to ring opening and chain propagation.
For this compound, CROP would be initiated by a cationic species, such as a protonic acid or a Lewis acid, which would activate the carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of another monomer molecule. The propagation would then proceed in a similar fashion, leading to the formation of a polyester (B1180765) with repeating units derived from this compound.
The presence of the fluorine atom could influence the polymerization process. Its electron-withdrawing effect might decrease the basicity of the carbonyl oxygen, potentially affecting the initiation and propagation rates. However, the precise impact would depend on the specific initiator and reaction conditions employed.
Table 2: Potential Initiators for Cationic Ring-Opening Polymerization of this compound
| Initiator Type | Examples | Mechanism of Initiation |
| Protonic Acids | Triflic acid (CF₃SO₃H), Sulfuric acid (H₂SO₄) | Protonation of the carbonyl oxygen |
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄) | Coordination to the carbonyl oxygen |
| Carbenium Ions | Trityl salts (Tr⁺X⁻) | Attack on the carbonyl oxygen |
This table outlines potential initiator systems for the CROP of this compound based on general knowledge of lactone polymerization.
Mechanistic Elucidation of Synthetic Transformations and Reactivity
Understanding the mechanisms of reactions involving this compound is crucial for controlling the reaction pathways and achieving desired products with high selectivity. This involves the identification of key intermediates and the characterization of reaction pathways.
Identification of Key Reaction Intermediates (e.g., Oxonium Ions, Ylides)
In many reactions of lactones, including this compound, the formation of transient intermediates plays a pivotal role.
Oxonium Ions : In acid-catalyzed reactions, the protonation of the ether oxygen of the lactone ring can lead to the formation of a cyclic oxonium ion. This intermediate is highly electrophilic and susceptible to nucleophilic attack, leading to ring opening. For instance, in the presence of a strong acid, this compound could form an oxonium ion that can then be attacked by a nucleophile.
Ylides : In certain synthetic transformations, particularly those involving carbenes or carbene precursors, the formation of oxonium ylides can be a key mechanistic step. These ylides are generated by the reaction of a carbene with the oxygen atom of the carbonyl group. The subsequent rearrangement or reaction of the ylide can lead to a variety of products. Asymmetric synthesis of isochromanone derivatives has been achieved through trapping carboxylic oxonium ylides.
Understanding Stereoselectivity in Asymmetric Reactions
The development of asymmetric reactions to synthesize chiral isochromanone derivatives is an area of significant research interest. Achieving high stereoselectivity, meaning the preferential formation of one stereoisomer over others, is a key challenge.
For this compound, which is prochiral, asymmetric reactions could introduce chirality at the C4 position. This can be achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment during the reaction, favoring the formation of one enantiomer or diastereomer.
For example, in an asymmetric reduction of the carbonyl group, a chiral reducing agent would preferentially deliver a hydride to one face of the carbonyl, leading to an excess of one enantiomer of the corresponding alcohol. Similarly, in asymmetric alkylation reactions, a chiral catalyst would control the approach of the nucleophile to the C4 position.
Table 3: Potential Asymmetric Reactions and Chiral Catalysts for this compound
| Asymmetric Reaction | Potential Chiral Catalyst/Reagent | Expected Chiral Product |
| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium complexes (e.g., BINAP-Ru) | Enantiomerically enriched 6-fluoro-isochroman-4-ol |
| Asymmetric Aldol Reaction | Chiral Proline derivatives | Diastereomerically and enantiomerically enriched 4-substituted 6-fluoro-4-hydroxy-isochromanone |
| Asymmetric Michael Addition | Chiral organocatalysts (e.g., cinchona alkaloids) | Enantiomerically enriched 4-substituted 6-fluoro-isochromanone |
This table provides examples of potential asymmetric transformations applicable to this compound based on established methods for related ketones and lactones.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 4 Isochromanone
Detailed Conformational Analysis and Intermolecular Interactions
Dihedral Angle and Ring Conformation Studies
A comprehensive analysis of 6-Fluoro-4-isochromanone's crystal structure would provide definitive values for the dihedral angles within the isochromanone core. This data is crucial for understanding the planarity or puckering of the ring system. For instance, in related fluorinated chromanone structures, the dihydropyranone ring has been observed to adopt specific conformations, such as an envelope or half-chair form. These conformations minimize steric strain and electronic repulsion between substituents.
A hypothetical data table of dihedral angles for this compound, derived from crystallographic data, would resemble the following:
| Atoms Involved (Dihedral Angle) | Angle (°) |
| C(8a)-O(2)-C(1)-C(8) | Value |
| O(2)-C(1)-C(8)-C(8a) | Value |
| C(1)-C(8)-C(8a)-O(2) | Value |
| C(5)-C(6)-C(7)-C(8) | Value |
| F-C(6)-C(5)-C(8a) | Value |
Note: The values in this table are placeholders and would be populated with experimental data from X-ray diffraction analysis.
Such data would allow for a detailed description of the ring's shape. For example, a small dihedral angle along a particular bond might indicate a degree of planarity, while larger, alternating positive and negative angles would suggest a more puckered conformation. The fluorine atom at the 6-position could influence the electronic distribution and steric interactions, thereby subtly altering the ring's preferred conformation compared to its non-fluorinated analog.
Analysis of Non-Covalent Interactions (e.g., C-H···π Interactions)
Non-covalent interactions are crucial in dictating the supramolecular assembly of molecules in the solid state and can influence their physical properties. In the case of this compound, interactions such as C-H···π stacking, hydrogen bonding, and halogen bonding would be of significant interest.
A detailed crystallographic study would reveal the intermolecular packing of this compound molecules. Of particular interest would be potential C-H···π interactions, where a carbon-hydrogen bond from one molecule interacts with the electron-rich π-system of the aromatic ring of an adjacent molecule. These interactions, though weak, are significant in stabilizing the crystal lattice.
The analysis would involve identifying short contact distances between hydrogen atoms and the centroid of the aromatic ring. Key geometric parameters for characterizing these interactions include:
H···Cg distance: The distance from the hydrogen atom to the centroid of the π-ring.
C-H···Cg angle: The angle formed by the C-H bond and the vector to the ring centroid.
Perpendicular distance: The distance from the hydrogen atom to the plane of the aromatic ring.
A summary of potential non-covalent interactions identified from a crystal structure analysis could be presented as follows:
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| C-H···π | C(x)-H | π-ring (Cg) | Value | Value |
| C-H···O | C(y)-H | O=C(4) | Value | Value |
| π-π stacking | π-ring (Cg) | π-ring (Cg) | Value | N/A |
Note: This table is illustrative. The specific atoms, distances, and angles would be determined from experimental data.
The presence and nature of these non-covalent interactions provide insight into the forces governing the crystal packing and can be correlated with the compound's melting point, solubility, and polymorphism. Computational modeling, through techniques like Density Functional Theory (DFT), could further be employed to quantify the energetic contributions of these individual interactions.
Computational and Theoretical Chemistry Studies on 6 Fluoro 4 Isochromanone
Theoretical Spectroscopic Data Prediction and Validation
Computational methods are widely used to predict various types of molecular spectra. These predictions are invaluable for interpreting experimental data and can help in the structural confirmation of newly synthesized compounds.
Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed using DFT methods, yield a set of normal modes of vibration and their corresponding frequencies and intensities. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra.
A computational analysis of 6-fluoro-4-isochromanone would predict the positions and intensities of key vibrational modes, including:
C=O stretch: A strong, characteristic band for the ketone group.
C-F stretch: A strong band in the infrared (IR) spectrum.
Aromatic C=C stretches: Multiple bands characteristic of the benzene (B151609) ring.
C-O stretches: Associated with the ether linkage in the heterocyclic ring.
The calculated IR and Raman spectra serve as a theoretical fingerprint of the molecule, which can be directly compared with experimental spectra for validation.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are representative values and assignments based on known group frequencies.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 2980 - 2890 | Medium | Medium |
| C=O Stretch (Ketone) | ~1685 | Strong | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| C-F Stretch | ~1250 | Strong | Weak |
| C-O-C Asymmetric Stretch | ~1230 | Strong | Weak |
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
For this compound, calculations would predict the ¹H, ¹³C, and ¹⁹F chemical shifts. The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). Studies on other fluorinated aromatic compounds have shown that DFT methods can predict ¹⁹F chemical shifts with a mean absolute deviation of 2-4 ppm. nih.gov Such calculations would be instrumental in assigning the peaks in an experimental NMR spectrum, especially for the aromatic protons and carbons, whose chemical shifts are subtly influenced by the fluorine substituent.
Molecular Modeling and Docking Simulations of Fluoroisochromanone Derivatives
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These simulations are central to computer-aided drug design.
While docking studies specifically involving this compound are not reported, research on related 4-isochromanone derivatives demonstrates their potential as bioactive scaffolds. For example, hybrids of 4-isochromanone have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov In such a study, a derivative containing a 4-fluorobenzyl group showed potent activity. nih.gov
A hypothetical docking study of this compound or its derivatives would involve:
Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).
Defining a binding site on the protein.
Using a docking algorithm (e.g., AutoDock, Glide) to predict the preferred binding pose and orientation of the ligand within the active site.
Scoring the interactions to estimate the binding affinity.
The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues of the protein. The fluorine atom in the 6-position could potentially form halogen bonds or other favorable electrostatic interactions, influencing the binding affinity and selectivity of the compound. These simulations provide valuable hypotheses about the molecule's mechanism of action and can guide the design of more potent analogs.
Ligand-Protein Interaction Analysis
Computational docking simulations are a cornerstone for predicting how this compound might interact with a target protein. These simulations would model the compound within the protein's binding site to identify the most likely binding poses and interaction types. Key interactions would likely involve the fluorine atom, the carbonyl group, and the ether oxygen of the isochromanone core.
The fluorine atom, with its high electronegativity, can participate in favorable electrostatic and non-covalent interactions, such as hydrogen bonds with suitable donor residues in the protein's active site. scispace.comresearchgate.net Molecular dynamics (MD) simulations would further refine these static docking poses, providing insights into the dynamic stability of the ligand-protein complex over time. These simulations can reveal the role of water molecules in mediating interactions and highlight conformational changes in both the ligand and the protein upon binding. nih.govfu-berlin.de
Hypothetical Interaction Data for this compound with a Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) |
| LYS78 | Hydrogen Bond (with C=O) | 2.9 |
| ASP184 | Hydrogen Bond (with ether O) | 3.1 |
| PHE185 | π-π Stacking | 3.5 |
| GLN132 | Halogen Bond (with F) | 3.2 |
Note: This data is illustrative and not based on experimental results.
Binding Site Characterization (e.g., Dual Binding Site Mechanisms)
The characterization of the binding site is crucial for understanding the compound's mechanism of action. For a target such as a protein kinase, computational methods can explore whether this compound acts as a Type I or Type II inhibitor, or if it could engage in a dual binding site mechanism. acs.org Type I inhibitors typically bind to the active (DFG-in) conformation of the kinase, while Type II inhibitors stabilize the inactive (DFG-out) conformation, often extending into an adjacent allosteric pocket. acs.org
Computational approaches like molecular dynamics simulations and principal component analysis can elucidate how the binding of this compound might influence the conformational state of the protein. nih.gov For instance, simulations could reveal if the compound's binding to the ATP-binding site induces a conformational change that opens up a secondary allosteric site, or if it can simultaneously occupy both the orthosteric and an allosteric pocket. nih.govnih.gov Such a dual binding mechanism could offer advantages in terms of potency and selectivity.
Reaction Mechanism Investigation through Computational Pathways
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the potential synthetic routes to this compound and its reactivity. rsc.org These methods can be used to model the reaction pathways, identify intermediates, and calculate the activation energies of transition states.
For example, a proposed synthesis of the isochromanone core might involve an intramolecular cyclization. researchgate.netresearchgate.netorganic-chemistry.org Computational modeling could compare different potential cyclization pathways, determining the most energetically favorable route.
Transition State Characterization
The characterization of transition states is a key aspect of understanding reaction mechanisms. rsc.org For a given reaction step in the synthesis of this compound, computational chemists would locate the transition state structure on the potential energy surface. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The geometry and electronic structure of the transition state provide valuable information about the factors that control the reaction rate and selectivity. For instance, in a cycloaddition reaction, the transition state geometry can predict the stereochemical outcome of the product. libretexts.org
Energy Landscape Mapping of Complex Reactions
For more complex reactions involving multiple steps and potential side products, computational methods can be used to map out the entire energy landscape. nih.gov This involves calculating the energies of all reactants, intermediates, transition states, and products. The resulting energy profile provides a comprehensive picture of the reaction, allowing for the prediction of the major products and the identification of potential kinetic or thermodynamic control.
For a multi-step synthesis of this compound, an energy landscape map would be invaluable for optimizing reaction conditions to favor the desired product and minimize the formation of impurities. aps.org
Structure-Activity Relationship (SAR) Derivation via Computational Approaches
Computational methods are instrumental in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. oncodesign-services.com For this compound, computational SAR studies would involve creating a library of virtual analogs with modifications at various positions and predicting their binding affinity to a target protein.
These studies can help to identify which structural features are crucial for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. oncodesign-services.com
Electronic and Steric Effects of Fluorine Substitution
The substitution of a hydrogen atom with fluorine can have profound effects on a molecule's properties. tandfonline.com Computationally, the electronic effects of the fluorine atom in this compound can be quantified by calculating properties such as the molecular electrostatic potential and atomic charges. The highly electron-withdrawing nature of fluorine can alter the charge distribution across the molecule, influencing its ability to interact with a biological target. tandfonline.comemerginginvestigators.org
The steric effects of fluorine are generally considered to be minimal due to its small van der Waals radius, which is comparable to that of a hydrogen atom. researchgate.nettandfonline.com However, computational modeling can precisely evaluate any potential steric clashes that might arise from the fluorine substitution within a confined protein binding pocket. Quantum mechanical calculations can also provide insights into how fluorine substitution affects the molecule's conformation and flexibility. physchemaspects.runih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govwikipedia.org For this compound and its analogs, QSAR studies are instrumental in predicting biological activities, guiding the synthesis of new derivatives with enhanced potency, and understanding the molecular features crucial for their mechanism of action.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. wikipedia.org By quantifying variations in structural attributes and observing the corresponding changes in biological response, a predictive model can be established. These models are particularly valuable in drug discovery for prioritizing compounds for synthesis and testing, thereby saving time and resources. rutgers.edu
Key Molecular Descriptors in QSAR Models for Isochromanone Derivatives
While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds such as benzopyranes and chromones. nih.govnih.gov For a series of isochromanone derivatives, including this compound, the following types of molecular descriptors are likely to be significant in QSAR models:
Electronic Descriptors: The presence of the fluorine atom at the 6-position significantly influences the electronic properties of the isochromanone core. Descriptors such as the Hammett constant (σ), dipole moment, and electrostatic potential are crucial. The high electronegativity of fluorine can affect the compound's interaction with biological targets through altered charge distribution and potential for hydrogen bonding.
Hydrophobic Descriptors: Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical factor in determining how a molecule interacts with biological membranes and hydrophobic pockets of enzymes or receptors. The fluorine atom can increase the lipophilicity of the aromatic ring.
Steric Descriptors: The size and shape of the molecule are important for its fit within a biological target's binding site. Descriptors such as molecular weight, molar refractivity, and van der Waals volume play a role. For instance, a 2D-QSAR study on benzopyrane derivatives identified a linear correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity. nih.gov
Topological Descriptors: These descriptors encode information about the connectivity of atoms within the molecule. Indices such as the Balaban J index and the Kier & Hall connectivity indices can capture subtle structural variations that influence activity.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure of the molecule. Descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be related to the molecule's reactivity and ability to participate in charge-transfer interactions.
Hypothetical QSAR Model for Antibacterial Activity
To illustrate the application of QSAR modeling for this compound and its analogs, a hypothetical model for predicting antibacterial activity against a specific bacterial strain can be constructed. The biological activity would be expressed as the negative logarithm of the minimum inhibitory concentration (pMIC).
A multiple linear regression (MLR) analysis could yield a QSAR equation of the following form:
pMIC = β₀ + β₁ (logP) + β₂ (σ) + β₃ (LUMO) + ...
Where:
pMIC is the predicted antibacterial activity.
logP, σ, and LUMO are the molecular descriptors.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis of a training set of compounds.
The following interactive table presents hypothetical data for a series of isochromanone derivatives to illustrate the components of a QSAR study.
| Compound | Substituent (R) | pMIC (Observed) | logP | σ | LUMO (eV) |
| 1 | H | 4.2 | 2.1 | 0.00 | -1.5 |
| 2 | 6-F | 4.8 | 2.5 | 0.06 | -1.7 |
| 3 | 6-Cl | 4.6 | 2.8 | 0.23 | -1.6 |
| 4 | 6-CH₃ | 4.4 | 2.6 | -0.17 | -1.4 |
| 5 | 7-F | 4.7 | 2.5 | 0.06 | -1.7 |
| 6 | 7-Cl | 4.5 | 2.8 | 0.23 | -1.6 |
| 7 | 7-CH₃ | 4.3 | 2.6 | -0.17 | -1.4 |
| 8 | 6,7-diF | 5.1 | 2.9 | 0.12 | -1.9 |
Interpretation of the QSAR Model
The hypothetical QSAR model would be evaluated for its statistical significance and predictive power using metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. nih.gov A robust model would demonstrate a high correlation between the predicted and observed activities for a training set of compounds and would accurately predict the activities of a separate test set of compounds.
The signs and magnitudes of the regression coefficients for each descriptor would provide insights into the structure-activity relationship. For example, a positive coefficient for logP would suggest that increasing lipophilicity enhances antibacterial activity, while a negative coefficient for LUMO energy might indicate that a greater electron-accepting ability is favorable.
Such QSAR models, once validated, can be used to virtually screen libraries of yet-to-be-synthesized isochromanone derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted biological activity. This computational pre-screening significantly accelerates the drug discovery and development process.
In Vitro Biological Activity and Mechanistic Insights of Fluorinated Isochromanone Derivatives
Enzyme Inhibition Studies
Fluorinated isochromanone derivatives have been the subject of various enzyme inhibition studies, revealing their potential to interact with key enzymes implicated in several physiological and pathological processes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the regulation of cholinergic neurotransmission. A series of novel 4-isochromanone hybrids bearing an N-benzyl pyridinium (B92312) moiety have been synthesized and evaluated as dual binding site acetylcholinesterase inhibitors. semanticscholar.org Notably, the introduction of a fluorine atom on the benzyl (B1604629) ring significantly influences the inhibitory activity.
One of the most potent compounds identified in these studies was a 1-(4-fluorobenzyl) substituted derivative. This compound demonstrated remarkable anti-AChE activity with an IC50 value of 8.9 nM. semanticscholar.org Furthermore, it exhibited high selectivity for AChE over BuChE, with a selectivity index greater than 230. semanticscholar.org Kinetic and molecular modeling studies have provided insights into its mechanism of action, suggesting that it acts as a mixed-type inhibitor. This indicates that the compound can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. semanticscholar.org
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of a Fluorinated Isochromanone Derivative
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (AChE/BuChE) |
| 1-(4-fluorobenzyl)-substituted 4-isochromanone hybrid | AChE | 8.9 | >230 |
| BuChE | >2000 |
Sirtuin 2 Enzyme Inhibition
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, and its dysregulation has been linked to several diseases. Research into chroman-4-one and chromone-based derivatives has revealed their potential as SIRT2 inhibitors. While not isochromanones, these related structures provide valuable insights into the potential of similar scaffolds.
Studies have shown that chroman-4-ones can act as potent and selective inhibitors of SIRT2. helsinki.fi The introduction of various heterofunctionalities into the chroman-4-one and chromone (B188151) core has been explored to improve their pharmacokinetic properties while retaining high SIRT2 selectivity and potent inhibitory activity. helsinki.fi Certain compounds from these studies have demonstrated antiproliferative effects in cancer cell lines, which correlated with their SIRT2 inhibition potency. helsinki.fi Mechanistic studies indicated that these compounds increased the acetylation level of α-tubulin, a known SIRT2 substrate, confirming that SIRT2 is a likely target in these cells. helsinki.fi
Receptor Binding and Modulation
The interaction of fluorinated isochromanone derivatives with specific receptors can lead to the modulation of various signaling pathways, highlighting their therapeutic potential.
α1-Adrenergic Receptor Antagonistic Activity
Alpha-1 adrenergic receptors are involved in the regulation of smooth muscle contraction and play a role in conditions such as hypertension and benign prostatic hyperplasia. amegroups.cnmdpi.com While direct studies on 6-fluoro-4-isochromanone are limited, research on related isochroman (B46142) derivatives provides evidence of their potential as α1-adrenergic receptor antagonists.
In Vitro Vasodilation Efficacy
The antagonistic activity at α1-adrenergic receptors often translates to vasodilation, the widening of blood vessels. mdpi.com The ability of compounds to induce vasodilation is a key indicator of their potential as antihypertensive agents. In vitro studies using isolated arterial preparations are commonly employed to assess this effect. For instance, the vasodilator activity of compounds can be assessed on rat aorta strips precontracted with agents like phenylephrine. nih.gov While specific data for this compound is not available, the general principle of α1-adrenergic antagonism leading to vasodilation is well-established. mdpi.com
Anti-Aggregation Properties
The aggregation of proteins such as amyloid-beta (Aβ) is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. researchgate.netelsevierpure.com The ability of small molecules to inhibit or modulate this aggregation process is an area of intense research. While there is no specific data on the anti-aggregation properties of this compound, the broader class of isochromanone derivatives and other fluorinated compounds are being investigated for such effects. The structural features of these compounds could potentially interfere with the self-assembly of amyloidogenic proteins.
Inhibition of Amyloid-β (Aβ) Peptide Aggregation
The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathology of Alzheimer's disease, making the inhibition of this process a primary therapeutic goal. researchgate.net Research into small molecules that can interfere with Aβ fibrillogenesis is an active area of investigation. researchgate.net Within this context, certain fluorinated isochromanone derivatives have emerged as promising inhibitors.
A novel series of 4-isochromanone hybrids bearing an N-benzyl pyridinium moiety were designed and synthesized as potential dual-binding site acetylcholinesterase (AChE) inhibitors, another key target in Alzheimer's therapy. researchgate.net Among these, a derivative featuring a 1-(4-fluorobenzyl) substitution demonstrated significant activity in preventing the aggregation of the Aβ1-42 peptide, the more aggregation-prone form of Aβ. researchgate.net In vitro assays revealed that this compound could inhibit Aβ1-42 aggregation by 64.7% when tested at a concentration of 20 µM. researchgate.net This finding highlights the potential of the fluorinated isochromanone scaffold to disrupt the pathological cascade of amyloid formation. researchgate.net
| Compound | Assay Concentration | Inhibition of Aβ (1-42) Aggregation (%) | Reference |
|---|---|---|---|
| 1-(4-fluorobenzyl)-substituted 4-isochromanone hybrid | 20 µM | 64.7% | researchgate.net |
Neuroprotective Effects in Cellular Models (e.g., PC12 cells)
Beyond simply inhibiting the formation of amyloid plaques, an effective therapeutic agent should also protect neurons from the toxic insults characteristic of neurodegenerative diseases. PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are widely used as a model system to study neuronal differentiation and neurotoxicity. nih.govfrontiersin.org
The same 1-(4-fluorobenzyl) substituted 4-isochromanone hybrid that demonstrated anti-aggregation properties also showed notable neuroprotective effects in PC12 cells. researchgate.net The study indicated that the compound provided good protection to these cells against the toxicity induced by amyloid peptides. researchgate.net This suggests that the fluorinated isochromanone derivative not only interferes with the primary pathogenic process of aggregation but may also mitigate its downstream cytotoxic consequences, a crucial dual action for any potential Alzheimer's disease therapeutic. researchgate.net
| Compound | Cellular Model | Observed Effect | Reference |
|---|---|---|---|
| 1-(4-fluorobenzyl)-substituted 4-isochromanone hybrid | PC12 Cells | Good neuroprotection against amyloid-induced cell toxicity | researchgate.net |
Antimicrobial and Antifungal Activity Assessment
The broader class of isochroman and isocoumarin (B1212949) derivatives has been recognized for possessing both antibacterial and antifungal properties. researchgate.netnih.gov While specific studies on this compound are not available, research on related scaffolds provides insight into the potential antimicrobial efficacy of this compound class.
For instance, various isocoumarin derivatives isolated from endophytic fungi have shown inhibitory activity against several bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 100 µg/mL. nih.gov One derivative, isoeugenitol, displayed notable activity against Mycobacterium tuberculosis with a MIC value of 10.31 µg/mL. nih.gov Similarly, studies on synthetic spiropyrrolidines tethered with a chroman-4-one scaffold—a structurally related core—have demonstrated moderate to excellent antibacterial and antifungal activities against a panel of pathogenic organisms. nih.gov These findings suggest that the core isochromanone structure is a viable pharmacophore for the development of novel antimicrobial agents. researchgate.netnih.gov
| Compound Class | Specific Compound Example | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Isocoumarin Derivative | Isoeugenitol | Mycobacterium tuberculosis | 10.31 | nih.gov |
| Isocoumarin Derivative | Various | Other Bacteria | 25 - 100 | nih.gov |
| Chroman-4-one Hybrid | Spiropyrrolidine-chromanone hybrid | Various Bacteria & Fungi | Moderate to Excellent Activity Reported | nih.gov |
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy
Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry for optimizing lead compounds into potent drug candidates. researchgate.net For isochroman derivatives, SAR studies have been a significant area of focus to enhance their diverse biological activities. researchgate.netnih.gov The introduction of a fluorine atom is a key strategy in this process.
The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's biological profile. nih.gov Fluorine can act as a hydrogen bond acceptor but not a donor, which can alter binding interactions with target proteins compared to a hydroxyl group. nih.gov In some molecular contexts, this substitution can be detrimental to binding, while in others it can be highly beneficial. nih.gov
The potent anti-AChE and Aβ anti-aggregation activity of the 1-(4-fluorobenzyl)-substituted 4-isochromanone hybrid is a clear example of the positive impact of fluorination. researchgate.net The fluorine atom in this position likely contributes to favorable interactions within the binding pocket of the target enzyme and may also enhance metabolic stability, preventing rapid breakdown of the compound. researchgate.netdigitellinc.com Research on other fluorinated pharmacophores has shown that fluorine and fluoroalkyl groups can be nicely accommodated into hydrophobic pockets of target proteins, enabling enhanced binding through unique attractive interactions that are not possible with non-fluorinated analogues. digitellinc.com Therefore, the placement of fluorine on the isochromanone scaffold is a critical determinant of its biological efficacy, offering a powerful tool for fine-tuning its neuroprotective and potentially antimicrobial activities.
Applications and Future Directions in 6 Fluoro 4 Isochromanone Research
6-Fluoro-4-isochromanone as a Key Synthetic Intermediate
There is a notable absence of published research demonstrating the use of this compound as a foundational molecule for the synthesis of more complex chemical structures.
Building Block for Complex Heterocyclic Systems
No specific examples or methodologies were identified in the scientific literature where this compound serves as a starting material or intermediate in the construction of complex heterocyclic systems. While fluorinated heterocycles are recognized as valuable building blocks in organic synthesis, the specific contributions of this compound to this area are not documented.
Precursor for Alkaloid Synthesis
Similarly, the role of this compound as a precursor in the synthesis of alkaloids is not described in the available literature. General synthetic routes to alkaloids from various precursors are well-established, but none specifically mention or utilize this compound.
Integration into Functional Materials and Photovoltaic Applications
The investigation into the potential application of this compound in the development of functional materials, particularly in the context of photovoltaics and sensor technologies, did not yield any specific findings.
Components in Dye-Sensitized Solar Cells (DSSCs)
There is no evidence to suggest that this compound has been investigated as a component in dye-sensitized solar cells. The development of organic dyes for DSSCs is an active area of research, but the specific use of this compound has not been reported.
Development of Chromophoric Xerogels for Sensor Technologies
No research articles or patents were found that describe the incorporation of this compound into chromophoric xerogels for sensor applications.
Exploration in Medicinal Chemistry Lead Optimization (pre-clinical stage)
The exploration of this compound and its derivatives in the context of preclinical lead optimization in medicinal chemistry appears to be an unchartered area of research. The introduction of fluorine is a common strategy in drug design to modulate the physicochemical and pharmacokinetic properties of lead compounds. However, no studies specifically detailing the synthesis and evaluation of this compound-based compounds in a preclinical setting were identified.
Advancements in Fluorination Methodologies within Organic Synthesis
The synthesis of specifically fluorinated molecules like this compound hinges on the development of precise and efficient fluorination methods. Historically, the introduction of a carbon-fluorine bond, one of the strongest in organic chemistry, has been a significant challenge. dovepress.com However, recent years have seen a surge in innovative strategies that offer greater control and broader applicability. dovepress.comnih.gov
Modern approaches have moved beyond harsh, traditional methods toward more nuanced catalytic systems, including transition metal catalysis, organocatalysis, and photocatalysis. mdpi.com These methods enable site-selective fluorination under milder conditions, which is crucial for the late-stage functionalization of complex molecules. mdpi.com A key development has been the advent of advanced electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), which are more manageable and selective than their predecessors. nih.govmdpi.com
Recent progress in the field includes:
Transition Metal Catalysis : Palladium- and manganese-based catalysts have been successfully employed for the fluorination of C-H bonds. dovepress.comresearchgate.netnih.gov For instance, manganese porphyrin complexes can catalyze the fluorination of alkyl groups using fluoride (B91410) ions under mild conditions, mimicking enzymatic processes. researchgate.net
Organocatalysis : Chiral organocatalysts have enabled the development of asymmetric fluorination reactions, producing enantiomerically enriched fluorinated compounds with high precision. mdpi.com
Photoredox and Electrochemical Fluorination : These emerging techniques use light or electric current to generate reactive intermediates, facilitating C-F bond formation under exceptionally mild conditions and opening new avenues for synthetic chemists. mdpi.com
A particularly relevant advancement for the isochroman (B46142) class of compounds is the use of iodine(I)/iodine(III) catalysis for the stereocontrolled fluorocyclization of 2-vinyl benzaldehydes. nih.govnih.gov This method generates highly substituted fluorinated isochromans in a single step with excellent control over the stereochemical outcome. nih.govnih.gov In this reaction, an electrophilic fluorinating agent like Selectfluor® is used in conjunction with a chiral iodoarene catalyst to mediate the cyclization, directly installing a fluorine atom at a key position on the heterocyclic ring. nih.gov This strategy not only provides efficient access to fluorinated isochromans but also shields the metabolically labile benzylic position, a desirable feature in drug design. nih.govnih.gov
| Methodology | Typical Catalyst/System | Common Fluorine Source | Key Advantages |
|---|---|---|---|
| Transition Metal Catalysis | Palladium (Pd), Manganese (Mn), Copper (Cu) complexes | NFSI, AgF, TBAF | Enables challenging C-H bond fluorination; suitable for late-stage functionalization. dovepress.commdpi.comresearchgate.net |
| Organocatalysis | Chiral amines, isothioureas, β,β-diaryl serine | Selectfluor®, NFSI | High enantioselectivity; metal-free conditions. mdpi.com |
| Hypervalent Iodine Catalysis | Chiral Iodoarenes (II/IIII) | Selectfluor® | Stereocontrolled fluorocyclization; mild reaction conditions. nih.govnih.gov |
| Photoredox/Electrochemical | Photocatalysts (e.g., Ru, Ir complexes), Electrodes | Various (AlkylFluor, Synfluor) | Extremely mild conditions; radical-based pathways expand scope. mdpi.com |
Emerging Research Frontiers for Fluorinated Isochromanone Chemistry
The isochroman core is a privileged scaffold found in numerous bioactive natural products and synthetic compounds. researchgate.netnih.gov Derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor properties. researchgate.netnih.gov The introduction of fluorine into the isochromanone structure is a strategic approach aimed at enhancing these inherent biological activities and improving drug-like properties.
The primary frontier for fluorinated isochromanones is in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. frontiersin.org For example, replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation by cytochrome P450 enzymes can dramatically increase a drug's half-life and bioavailability. scispace.com
Emerging research directions include:
Oncology : Fluorinated small molecules are gaining prominence in cancer immunotherapy. frontiersin.org By enhancing properties like potency and selectivity, fluorine incorporation can improve the efficacy of agents that target key immune pathways. frontiersin.org Given the established cytotoxicity of some isochroman compounds toward cancer cell lines, fluorinated isochromanones are logical candidates for development as novel anticancer agents. researchgate.net The activity of fluorinated isatins against cancer cells further supports the potential of this strategy. researchgate.netmdpi.com
Infectious Diseases : Many isochroman derivatives exhibit potent antibacterial and antifungal activities. researchgate.net Fluorination can enhance the efficacy and spectrum of these compounds, potentially leading to new treatments for drug-resistant infections. Research into fluorinated isatin hydrazones has shown a high antagonistic effect against phytopathogens, suggesting a similar potential in human medicine. mdpi.com
Neuroscience : The isochroman structure is present in compounds targeting the central nervous system (CNS), such as the selective D₄ receptor antagonist Sonepiprazole. nih.govnih.gov The ability of fluorine to modulate properties like membrane permeability is highly valuable for CNS drug design, suggesting that fluorinated isochromanones could be explored for neurological disorders.
The development of fluorinated isochromanones as stereoelectronic mimics of other functional groups is another promising frontier. Research has shown that a fluorinated fragment can act as a mimic of an acetal motif, which is significant for designing molecules that can interact with biological systems in novel ways. nih.govnih.gov This opens the door to creating innovative pharmacophores where fluorine is used not just to tune properties but to fundamentally guide molecular conformation and interactions. nih.govnih.gov
| Therapeutic Area | Rationale and Supporting Evidence | Potential Advantage of Fluorination |
|---|---|---|
| Oncology | Isochroman scaffolds show cytotoxicity in cancer cell lines. researchgate.net Fluorinated small molecules are emerging as potent agents in cancer immunotherapy. frontiersin.org | Enhanced metabolic stability, improved binding to target proteins, increased potency. frontiersin.org |
| Infectious Diseases | Natural and synthetic isochromans exhibit antibacterial and antifungal properties. researchgate.net | Increased efficacy against resistant strains, improved pharmacokinetic profile. |
| Central Nervous System (CNS) Disorders | The isochroman core is found in CNS-active drugs like Sonepiprazole. nih.govnih.gov | Modulation of lipophilicity to improve blood-brain barrier penetration, enhanced metabolic stability. |
| Anti-inflammatory Agents | Many isochroman derivatives possess anti-inflammatory activity. researchgate.netnih.gov | Increased potency and duration of action. |
Q & A
Q. Characterization Table :
| Technique | Key Data for Validation | Reference |
|---|---|---|
| ¹H/¹³C NMR | δ 7.2–7.4 (aromatic H), δ 170–175 (C=O) | |
| X-ray Diffraction | R factor <0.05, C-F bond length ~1.35 Å | |
| MS (ESI) | [M+H]⁺ m/z 181.05 |
Advanced: How can computational modeling resolve contradictions in reported reaction mechanisms for fluorination?
Methodological Answer:
Conflicting mechanistic proposals (e.g., radical vs. electrophilic pathways) can be addressed using:
DFT Calculations : Compare activation energies of proposed intermediates. For example, compute transition states for fluorine radical addition versus electrophilic substitution .
Kinetic Isotope Effects (KIE) : Simulate deuterated analogs to validate whether hydrogen abstraction (radical pathway) or proton transfer (electrophilic pathway) dominates .
Solvent Modeling : Use COSMO-RS to assess solvent polarity effects on reaction pathways, particularly for polar aprotic solvents like DMF .
Q. Example Workflow :
- Step 1 : Optimize geometries of reactants, intermediates, and products using B3LYP/6-31G(d).
- Step 2 : Calculate Gibbs free energy profiles to identify rate-determining steps.
- Step 3 : Validate with experimental kinetic data (e.g., Arrhenius plots) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural validation:
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.4) and methylene groups (δ 3.8–4.2).
- ¹⁹F NMR : Confirm fluorine incorporation (δ -110 to -120 ppm) .
IR Spectroscopy : Detect carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
Mass Spectrometry : Use ESI-MS to confirm molecular ion ([M+H]⁺ m/z 181.05) and fragmentation patterns .
Q. Pitfall Avoidance :
- Impurity Detection : Compare HPLC retention times with synthetic byproducts (e.g., unfluorinated analogs).
- Solvent Artifacts : Dry samples thoroughly to avoid water peaks in NMR .
Advanced: How to design experiments to address low yields in fluorination reactions?
Methodological Answer:
Systematic troubleshooting involves:
Variable Screening : Use a fractional factorial design to test parameters:
- Temperature (40–120°C), solvent (DMF vs. THF), catalyst loading (0.5–5 mol%).
Byproduct Analysis : Isolate side products via preparative TLC and characterize (e.g., di-fluorinated derivatives) .
Kinetic Profiling : Monitor reaction progress via in-situ IR to identify bottlenecks (e.g., slow fluorine activation) .
Q. Example Optimization Table :
| Condition | Yield Improvement | Key Insight | Reference |
|---|---|---|---|
| Cu(I) Catalyst | 65% → 82% | Reduces radical quenching | |
| Anhydrous DMF | 50% → 75% | Minimizes hydrolysis |
Advanced: How to resolve discrepancies in reported crystallographic data for this compound?
Methodological Answer:
Contradictions in unit cell parameters or bond angles may arise from:
Experimental Conditions : Compare data collected at different temperatures (e.g., 113 K vs. room temperature) .
Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect crystalline forms.
Data Validation : Apply the R-factor ratio (e.g., R < 0.05) and check for twinning or disorder in the crystal lattice .
Q. Example Workflow :
- Step 1 : Re-refine published CIF files using software like Olex2.
- Step 2 : Cross-validate with powder XRD patterns to confirm phase purity .
Basic: What are the best practices for storing and handling this compound?
Methodological Answer:
Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and hydrolysis.
Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .
Advanced: How to design a study investigating the biological activity of this compound derivatives?
Methodological Answer:
Apply the PICOT Framework :
- Population : Cancer cell lines (e.g., HeLa, MCF-7).
- Intervention : Derivatives with varying substituents (e.g., methyl, nitro groups).
- Comparison : Non-fluorinated analogs as controls.
- Outcome : IC₅₀ values from MTT assays.
- Time : 48–72 hr exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
